(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one
Description
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by two 3-methylphenyl groups attached to the α and γ positions of a propenone backbone. Chalcones are widely studied for their nonlinear optical (NLO) properties, chemical reactivity, and applications in materials science and pharmaceuticals .
Properties
IUPAC Name |
(E)-1,3-bis(3-methylphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-5-3-7-15(11-13)9-10-17(18)16-8-4-6-14(2)12-16/h3-12H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBPAQMKLQXTEO-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=CC(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/C(=O)C2=CC=CC(=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methylbenzaldehyde and acetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one follows similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions on the aromatic rings.
Major Products Formed
The major products formed from these reactions include epoxides, alcohols, and various substituted chalcone derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying chalcone reactivity.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The biological activities of (2E)-1,3-Bis(3-methylphenyl)prop-2-en-1-one are primarily attributed to its ability to interact with various molecular targets and pathways. The α, β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes and disruption of cellular processes. This mechanism is particularly relevant in its anticancer and antimicrobial activities, where it can induce apoptosis and inhibit microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
Key structural differences among chalcone derivatives include:
- Substituent position : Meta (3-methylphenyl) vs. para (4-methylphenyl, 4-nitrophenyl).
- Substituent type : Electron-donating (methyl, methoxy) vs. electron-withdrawing (nitro, bromo).
- Bulkiness : Anthracene substituents introduce steric hindrance compared to smaller groups like methyl .
Table 1: Structural and Molecular Data of Selected Chalcones
Physical and Chemical Properties
Melting Points and Stability
- The para-substituted (2E)-1,3-Bis(4-methylphenyl)-2-propen-1-one exhibits a melting point of 124–126°C , attributed to symmetric crystal packing .
- Nitro-substituted chalcones (e.g., 4-nitrophenyl derivatives) generally show higher melting points due to strong dipole-dipole interactions and planarity .
- Bulky anthracene substituents reduce melting points due to disrupted crystal packing .
Reactivity
Optical and Electronic Properties
- The nitro-substituted (2E)-3-(3-methylphenyl)-1-(4-nitrophenyl)... exhibits a high third-order nonlinear susceptibility (χ³ ≈ 2.77 × 10⁻²⁰ m²/V²), making it suitable for NLO applications .
- Anthracene-substituted chalcones show red-shifted UV-Vis absorption due to extended π-conjugation .
- Methyl groups, being electron-donating, may reduce optical nonlinearity compared to nitro derivatives but improve thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
